molecular formula C20H16F3N5OS B2509831 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 831185-12-7

2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2509831
CAS No.: 831185-12-7
M. Wt: 431.44
InChI Key: PXXBJVFJHMTMPW-UHFFFAOYSA-N
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Description

2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an indole ring, a triazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps One common approach starts with the preparation of the indole derivative, followed by the formation of the triazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole and triazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .

Biological Activity

The compound 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms through which it exerts its effects.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-indole derivatives with triazole and thiol groups. The method often includes the use of various reagents that facilitate the formation of the triazole ring and the introduction of functional groups like trifluoromethyl and acetamide.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of antimicrobial activity. For instance, derivatives similar to our compound have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL, indicating potent antibacterial properties .

Compound Target Bacteria MIC (μg/mL)
Triazole Derivative AS. aureus0.125
Triazole Derivative BE. coli1
Triazole Derivative CP. aeruginosa8

Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored extensively. Compounds similar to this compound have been tested against several cancer cell lines such as HeLa (cervical cancer) and SW1573 (lung cancer). While some derivatives show promise in inhibiting cell proliferation, others have demonstrated limited activity .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or interfere with cellular processes:

  • Enzyme Inhibition : The triazole moiety is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis pathways.
  • Cellular Pathways : The indole group may enhance the compound's ability to penetrate cellular membranes and modulate signaling pathways involved in cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study evaluated a series of triazole derivatives against multi-drug resistant strains of bacteria. Compounds with a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts .
  • Anticancer Activity : Research involving indole-based triazoles demonstrated their ability to induce apoptosis in cancer cells through activation of caspase pathways .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5OS/c1-28-18(15-10-24-16-8-3-2-7-14(15)16)26-27-19(28)30-11-17(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXBJVFJHMTMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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